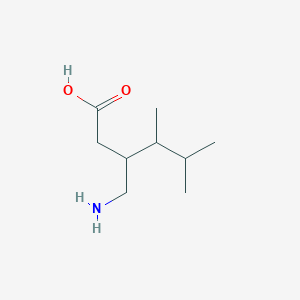

4-Methylpregabalin

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

313651-25-1 |

|---|---|

分子式 |

C9H19NO2 |

分子量 |

173.25 g/mol |

IUPAC名 |

(3R,4R)-3-(aminomethyl)-4,5-dimethylhexanoic acid |

InChI |

InChI=1S/C9H19NO2/c1-6(2)7(3)8(5-10)4-9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12)/t7-,8+/m1/s1 |

InChIキー |

IASDTUBNBCYCJG-SFYZADRCSA-N |

異性体SMILES |

C[C@@H]([C@@H](CC(=O)O)CN)C(C)C |

正規SMILES |

CC(C)C(C)C(CC(=O)O)CN |

製品の起源 |

United States |

Synthetic Methodologies and Stereochemical Control of 4 Methylpregabalin

Total Synthesis Approaches to 4-Methylpregabalin Stereoisomers

The total synthesis of this compound stereoisomers has been achieved through various strategic approaches that prioritize stereochemical control. A key strategy involves the stereoselective synthesis of the core structure, which is then elaborated to the final product.

Organocatalytic Michael Addition Strategies

A prominent and effective strategy for the synthesis of this compound stereoisomers is the use of an organocatalytic Michael addition. beilstein-journals.orgnih.gov This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, catalyzed by a small organic molecule. In the synthesis of this compound, a key step is the Michael addition of dimethyl malonate to a racemic nitroalkene. beilstein-journals.org This reaction is instrumental in constructing the carbon skeleton and setting the stereochemistry of the molecule. The use of organocatalysis in this context offers a metal-free alternative to traditional methods, often providing high levels of stereoselectivity. nih.gov

Applications of Chiral Catalysts in Enantioselective Synthesis

The success of the organocatalytic Michael addition hinges on the use of chiral catalysts to induce enantioselectivity. beilstein-journals.orgnih.gov Chiral squaramide catalysts have been shown to be particularly effective in the synthesis of this compound stereoisomers. beilstein-journals.orgnih.gov These bifunctional catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating a highly organized transition state that leads to the preferential formation of one enantiomer of the Michael adduct. nih.gov The choice of the chiral catalyst is critical, as it directly influences the enantiomeric ratio of the product. Research has demonstrated that specific chiral squaramide catalysts can yield the desired Michael adduct with very high enantiomeric purity, up to a 99:1 enantiomeric ratio (er). beilstein-journals.org

Kinetic Resolution in Synthetic Pathways

The organocatalytic Michael addition in the synthesis of this compound operates through a kinetic resolution of the racemic nitroalkene precursor. beilstein-journals.orgnih.gov In a kinetic resolution, the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. In this specific synthesis, the chiral squaramide catalyst preferentially catalyzes the Michael addition for one of the enantiomers of the nitroalkene, effectively separating the two enantiomers. beilstein-journals.org This process not only establishes a new stereocenter but also resolves the existing one in the racemic starting material, making it a highly efficient method for controlling the stereochemistry of the final product. beilstein-journals.org

Overview of Precursor Molecule Transformations and Key Intermediates

The synthesis of this compound stereoisomers begins with simple, achiral starting materials that are transformed through a sequence of reactions to generate key intermediates. A common starting material is ethyl 3-methylbutanoate. beilstein-journals.org

The synthetic sequence involves the following key transformations:

Methylation: The synthesis commences with the methylation of ethyl 3-methylbutanoate in the alpha position, typically using a strong base like lithium diisopropylamide (LDA) and methyl iodide as the alkylating agent. beilstein-journals.org

Reduction: The resulting ester is then reduced to the corresponding aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL). beilstein-journals.org

Nitro-aldol Reaction: A base-mediated addition of nitromethane to the aldehyde yields a nitro alcohol intermediate. beilstein-journals.org

Dehydration: Subsequent dehydration of the nitro alcohol affords the key racemic nitroalkene, which serves as the Michael acceptor in the next step. beilstein-journals.org

Organocatalytic Michael Addition: The racemic nitroalkene undergoes a stereoselective Michael addition with dimethyl malonate, catalyzed by a chiral squaramide catalyst, to produce the enantioenriched Michael adduct. beilstein-journals.org This adduct is a crucial intermediate containing the desired stereochemical configuration.

Cyclization and Final Transformation: The enantiomerically enriched Michael adduct is then converted into this compound. This involves the reduction of the nitro group, which is often followed by spontaneous lactamization to form a lactone intermediate. Finally, hydrolysis and decarboxylation of the lactam yield the target this compound hydrochloride. beilstein-journals.orgnih.gov

Stereochemical Resolution and Enantiomeric Purity Analysis

Ensuring the high enantiomeric purity of the final this compound product is critical. This is achieved through methods of enantiomeric enrichment during the synthesis and is verified by analytical techniques.

Methods for Enantiomeric Enrichment

The primary method for enantiomeric enrichment in the synthesis of this compound, as described, is the kinetic resolution that occurs during the organocatalytic Michael addition. beilstein-journals.org By using a chiral catalyst that selectively reacts with one enantiomer of the racemic nitroalkene, a high enantiomeric excess of the desired Michael adduct intermediate is achieved. beilstein-journals.org The efficiency of this enrichment is highly dependent on the choice of catalyst and reaction conditions, such as the solvent. For instance, conducting the Michael addition in toluene has been shown to provide the highest enantiomeric purity of the product. beilstein-journals.org The unreacted nitroalkene can also be recovered with some degree of enantiomeric enrichment. beilstein-journals.org

Below is an interactive data table summarizing the effect of different solvents on the enantiomeric ratio of the Michael adduct when using a specific chiral squaramide catalyst, (S,S)-C5.

| Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| Toluene | 75 | 68:32 | 99:1 |

| Acetonitrile (B52724) | Lower | Not specified | High |

| Methanol | Lower | Not specified | High |

This data highlights the significant impact of the reaction solvent on both the yield and the enantiomeric purity of the key intermediate, with toluene providing the optimal results.

Techniques for Enantiomeric Ratio Determination

The determination of the enantiomeric ratio is a critical step in the synthesis of chiral molecules like this compound to ensure the desired stereoisomer is produced with high purity. While specific high-performance liquid chromatography (HPLC) methods for this compound are not extensively detailed in the provided literature, the techniques used for its parent compound, pregabalin (B1679071), are well-established and directly applicable. These methods are essential for quantifying the enantiomeric excess (ee) of the final product and key intermediates.

Chiral HPLC is the predominant technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. For pregabalin and its analogues, various HPLC methods have been developed, often coupled with mass spectrometry (MS) or ultraviolet (UV) detection for sensitive and accurate quantification. mdpi.com

Key aspects of these analytical methods include:

Chiral Stationary Phase: Macrocyclic glycopeptide and zwitterionic chiral selectors, such as those found in CHIRALPAK ZWIX(+) columns, have proven effective. mdpi.com

Mobile Phase: The mobile phase composition, typically a mixture of an organic solvent like methanol (MeOH) and water with additives such as formic acid, ammonium (B1175870) formate, or ammonium hydrogen orthophosphate, is optimized to achieve the best separation (resolution). mdpi.com

Detection: Both MS and UV detection are employed. LC-MS/MS methods are noted for their high sensitivity and low limits of detection, which are crucial for identifying trace amounts of the unwanted enantiomer. mdpi.comphmethods.net

In the synthesis of a key Michael adduct intermediate for this compound, an extremely high enantiomeric purity of 99:1 (enantiomeric ratio, er) was achieved for the major diastereomer, demonstrating effective stereochemical control. beilstein-journals.org The determination of such a high ratio necessitates a precise and validated analytical method, likely a form of chiral HPLC.

Table 1: Example HPLC Conditions for Enantiomer Determination of Related Compounds

| Parameter | Condition 1 (MS Detection) | Condition 2 (UV Detection) |

|---|---|---|

| Column | CHIRALPAK ZWIX(+) (150 x 3.0 mm i.d.) | CHIRALPAK ZWIX(+) (250 x 4.0 mm i.d.) |

| Mobile Phase | 5 mM Ammonium formate + 5 mM Formic acid in MeOH/water (96/4, v/v) | 5 mM Ammonium hydrogen orthophosphate in MeOH/water (90/10, v/v) |

| Temperature | 25 °C | 10 °C |

| Flow Rate | Not Specified | 0.5 mL/min |

| Detection | Mass Spectrometry (MS) | UV at 212 nm |

Data adapted from methods developed for pregabalin enantiomeric separation. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied in the pharmaceutical industry. nih.govunibo.it The synthesis of pregabalin, the parent compound of this compound, serves as a benchmark example of a successful industrial application of green chemistry. nih.govdbu.de These principles are directly relevant to the development of sustainable synthetic routes for this compound.

Key green chemistry strategies applicable to this compound synthesis include:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. In the synthesis of pregabalin, a lipase-based enzymatic resolution is a key step. nih.gov Similarly, ene-reductases have been used for the asymmetric bioreduction of β-cyanoacrylate esters, which are precursors to GABA analogues. nih.gov A mutant of Talaromyces thermophilus lipase has been shown to be highly effective for the kinetic resolution of a key pregabalin intermediate, achieving high conversion and enantiomeric purity. nih.gov This biocatalytic approach avoids the need for heavy metal catalysts or harsh reagents.

Use of Safer Solvents: A significant achievement in the synthesis of pregabalin was the development of a process where all four manufacturing steps are conducted in water, a benign solvent. nih.gov This dramatically reduces the reliance on volatile organic compounds (VOCs) that are common in pharmaceutical manufacturing.

Table 2: Application of Green Chemistry Principles

| Green Principle | Application in Pregabalin/4-Methylpregabalin Synthesis | Benefit |

|---|---|---|

| Catalysis (Biocatalysis) | Use of lipases for kinetic resolution and ene-reductases for asymmetric reduction. nih.govnih.govnih.gov | High enantioselectivity, mild conditions, reduced need for metal catalysts. |

| Safer Solvents | Performing all four manufacturing steps in water for pregabalin synthesis. nih.govdbu.de | Eliminates volatile organic solvents, improving worker safety and reducing environmental impact. |

| Waste Prevention | Improving the E-Factor from 86 to 17 in the industrial pregabalin process. dbu.de | Drastically reduces the amount of waste generated per unit of product. |

| Atom Economy | Employing shorter synthetic routes via organocatalysis. beilstein-journals.orgmetu.edu.tr | Maximizes efficiency and minimizes byproducts. |

Computational Chemistry in Synthetic Route Design

Computational chemistry has become an indispensable tool for designing and understanding complex synthetic pathways. In the stereoselective synthesis of this compound, quantum chemical calculations have been instrumental in proposing and validating reaction mechanisms, particularly for the key stereochemistry-defining step. beilstein-journals.org

Transition State Modeling and Reaction Mechanism Elucidation

For the synthesis of this compound, a key step involves the organocatalytic Michael addition of dimethyl malonate to a racemic nitroalkene. beilstein-journals.org To understand the source of the high stereoselectivity observed, quantum chemical calculations were employed to model the transition states of this reaction. beilstein-journals.org

The modeling was performed using sophisticated computational methods:

Geometrical optimizations of the transition state structures were conducted at the Hartree-Fock level with a 6-31G* basis set (HF/6-31G*). beilstein-journals.org

To obtain more accurate energy values, these geometries were then subjected to single-point energy calculations using the M06-2X functional with a larger 6-311+G** basis set. beilstein-journals.org

The influence of the solvent (toluene) was accounted for using the conductor-like polarizable continuum model (C-PCM). beilstein-journals.org

These calculations led to the proposal of a transition state model that elucidates the reaction mechanism. The model suggests a dual activation mode where the chiral squaramide catalyst activates both the nucleophile (dimethyl malonate) and the electrophile (nitroalkene) simultaneously through hydrogen bonding, guiding the reactants into a specific orientation that favors the formation of one stereoisomer over the other. beilstein-journals.org

Rationalization of Catalytic Behavior

The transition state models derived from computational chemistry provide a rationalization for the observed catalytic behavior and high stereoselectivity. beilstein-journals.org By analyzing the calculated structures and energies of the different possible transition states, chemists can understand why a particular catalyst yields a specific stereochemical outcome.

In the case of the this compound synthesis, the computational model for the Michael addition demonstrated how the chiral squaramide organocatalyst effectively shields one face of the nitroalkene. beilstein-journals.org This steric hindrance directs the incoming dimethyl malonate to attack from the less hindered face, resulting in the observed high enantiomeric purity (er 99:1) for the major diastereomer of the product. beilstein-journals.org This deep understanding of the catalyst-substrate interactions at the transition state level is crucial for optimizing the catalyst structure and reaction conditions to further improve yield and selectivity.

Molecular Mechanism of Action and Receptor Interactions of 4 Methylpregabalin

Alpha-2-Delta (α2δ) Subunit of Voltage-Gated Calcium Channel Interactions

The primary molecular target of 4-Methylpregabalin is the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs). This interaction is crucial for its pharmacological effects. The (3R,4R) stereoisomer of this compound has been identified as the most pharmacologically active form.

Ligand Binding Affinity Studies (e.g., Competitive [3H]Gabapentin Binding Assays)

Competitive binding assays are instrumental in determining the affinity of a ligand for its receptor. In the case of this compound, its affinity for the α2δ subunit has been quantified through competitive binding studies using radiolabeled gabapentin (B195806) ([3H]Gabapentin). These studies have revealed that (3R,4R)-4-methylpregabalin exhibits a significantly higher binding affinity for both the α2δ-1 and α2δ-2 subunits compared to pregabalin (B1679071).

Research has demonstrated that (3R,4R)-4-methylpregabalin is approximately four times more potent in its binding to α2δ channels than pregabalin. This enhanced affinity suggests a potential for greater potency in its modulatory effects on neuronal function.

Table 1: Competitive Binding Affinity of this compound and Pregabalin for α2δ Subunits

| Compound | α2δ-1 IC50 (nM) | α2δ-2 IC50 (nM) |

|---|---|---|

| (3R,4R)-4-Methylpregabalin | 23 | 40 |

| Pregabalin | 92 | 160 |

Data derived from competitive binding assays with [3H]gabapentin.

Impact on Excitatory Neurotransmitter Release Mechanisms (e.g., Glutamate (B1630785), Serotonin, Dopamine)

A primary consequence of the reduced presynaptic calcium influx is the diminished release of excitatory neurotransmitters. The release of neurotransmitters such as glutamate, which plays a central role in pain signaling, is a calcium-dependent process. By limiting calcium entry into the presynaptic terminal, this compound is expected to decrease the release of these excitatory signaling molecules.

Studies on pregabalin have demonstrated its ability to reduce the release of glutamate in the spinal cord dorsal horn, which is a critical site for pain processing. Given the higher binding affinity of this compound for the α2δ subunit, it is hypothesized to have a more pronounced effect on inhibiting the release of excitatory neurotransmitters. The impact on other neurotransmitters like serotonin and dopamine is less direct and is likely a downstream consequence of the modulation of glutamatergic and other neuronal circuits.

System L Neutral Amino Acid Transporter (LAT1/SLC7A5) Engagement

The ability of a centrally acting drug to be effective is contingent on its capacity to cross the blood-brain barrier (BBB). For gabapentinoids like this compound, this transport is facilitated by the System L neutral amino acid transporter 1 (LAT1).

Substrate Recognition and Transporter Affinity Studies (e.g., [3H]Leucine Uptake Inhibition)

The affinity of this compound for the LAT1 transporter has been assessed using in vitro assays that measure the inhibition of the uptake of a known LAT1 substrate, such as radiolabeled leucine ([3H]Leucine). Research has shown that despite the structural modification of adding a methyl group, (3R,4R)-4-methylpregabalin retains a high affinity for the human LAT1 (hLAT1) transporter, comparable to that of pregabalin. This retained affinity is crucial, as many derivatives of pregabalin with increased α2δ binding affinity have failed in vivo due to a concomitant loss of affinity for the LAT1 transporter, resulting in poor brain penetration.

Table 2: Affinity of this compound and Pregabalin for the hLAT1 Transporter

| Compound | hLAT1 IC50 (µM) |

|---|---|

| (3R,4R)-4-Methylpregabalin | 18 |

| Pregabalin | 25 |

Data derived from [3H]leucine uptake inhibition assays.

Role in Blood-Brain Barrier Translocation Mechanisms

The LAT1 transporter is highly expressed on the endothelial cells that form the blood-brain barrier and is responsible for the transport of large neutral amino acids into the brain. By acting as a substrate for LAT1, this compound can be actively transported from the bloodstream into the central nervous system. This active transport mechanism allows the compound to bypass the limitations of passive diffusion, which would otherwise be very low due to the molecule's hydrophilicity. The preserved interaction with LAT1 is a key molecular feature that enables the potent in vitro activity of this compound at the α2δ subunit to translate into in vivo efficacy.

Differentiation from Gamma-Aminobutyric Acid (GABA) Receptor Activity

A crucial aspect of understanding the molecular pharmacology of this compound is to distinguish its mechanism from that of the major inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). Despite this compound being a structural analogue of GABA, extensive research has demonstrated that it does not exert its effects through direct interaction with GABA receptors. drugbank.compsychscenehub.com

This compound does not bind to GABA-A or GABA-B receptors, nor does it influence GABA synthesis, metabolism, or transport. psychscenehub.com This lack of affinity for GABA receptors means that this compound does not produce its therapeutic effects by directly mimicking the actions of GABA, which typically involves the opening of chloride or potassium channels to hyperpolarize neurons and reduce their excitability. youtube.com

The primary mechanism of action for this compound is its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels. wikipedia.orgnih.gov This interaction is distinct from the GABAergic system and is responsible for the modulation of neurotransmitter release. By binding to this auxiliary subunit, this compound reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. drugbank.comresearchgate.net

In essence, while both this compound and GABA ultimately lead to a reduction in neuronal excitability, they achieve this through fundamentally different molecular pathways. GABA acts directly on its cognate receptors to induce an inhibitory postsynaptic potential, whereas this compound modulates presynaptic calcium channel function to temper the release of excitatory signals.

The following table summarizes the key distinctions between the molecular actions of this compound and GABA:

| Feature | This compound | Gamma-Aminobutyric Acid (GABA) |

| Primary Target | α2δ-1 subunit of voltage-gated calcium channels | GABA-A and GABA-B receptors |

| Receptor Binding | No direct binding to GABA receptors | Direct agonist at GABA-A and GABA-B receptors |

| Mechanism | Modulates calcium influx at presynaptic terminals, reducing excitatory neurotransmitter release. | Opens chloride (GABA-A) or potassium (GABA-B) channels, leading to hyperpolarization of the postsynaptic neuron. |

| Effect on Neurotransmitter Release | Indirectly reduces the release of excitatory neurotransmitters. | Can presynaptically inhibit neurotransmitter release via GABA-B autoreceptors. |

This clear differentiation is fundamental to appreciating the unique pharmacological profile of this compound and its therapeutic applications.

Structure Activity Relationship Sar Studies of 4 Methylpregabalin

Positional and Stereochemical Influence on Molecular Activity

The primary molecular target for gabapentinoids is the alpha-2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels. nih.govresearchgate.net The therapeutic effects of these compounds are mediated by their high-affinity binding to this subunit, which in turn modulates neurotransmitter release. clinpgx.org

Research into analogues of pregabalin (B1679071) revealed that the addition of a methyl group at the 4-position of the hexanoic acid backbone could significantly enhance binding affinity. Specifically, the (3R,4R) stereoisomer of 4-Methylpregabalin was found to have a substantially higher affinity for the α2δ subunit compared to its parent compound, pregabalin. wikipedia.org In vitro binding assays, which measure the displacement of radiolabeled gabapentin (B195806) from pig brain membranes, demonstrated that (3R,4R)-4-Methylpregabalin possesses an approximately four-fold greater binding affinity than pregabalin. wikipedia.org

| Compound | Stereoisomer | Binding Affinity (IC50, nM) |

|---|---|---|

| Pregabalin | (S) | 86 |

| This compound | (3R,4R) | 22 |

Data sourced from Belliotti et al., Journal of Medicinal Chemistry, 2005. nih.gov

A critical factor for the in vivo activity of gabapentinoids is their ability to cross the blood-brain barrier. wikipedia.org These compounds are actively transported into the central nervous system by the large neutral amino acid transporter, also known as the System L transporter. nih.govorofacialpain.org.uk This transporter typically carries endogenous amino acids such as leucine, valine, and isoleucine. wikipedia.org

A major challenge in developing more potent pregabalin analogues was that many structural modifications that increased α2δ binding affinity simultaneously reduced the compound's affinity for the System L transporter. wikipedia.org This loss of transport resulted in minimal brain penetration and, consequently, a lack of efficacy in animal models, despite promising in vitro binding data. wikipedia.org

The (3R,4R) stereoisomer of this compound proved to be a notable exception. This specific enantiomer not only exhibited enhanced α2δ binding but also crucially retained a strong affinity for the System L transporter, comparable to that of pregabalin. wikipedia.org This dual activity is the key to its improved potency in vivo.

| Compound | Stereoisomer | Leucine Uptake Inhibition (IC50, µM) |

|---|---|---|

| Leucine | L | 25 |

| Pregabalin | (S) | 110 |

| This compound | (3R,4R) | 110 |

Data sourced from Belliotti et al., Journal of Medicinal Chemistry, 2005. nih.gov

Early in the development of pregabalin analogues, a significant discrepancy emerged between in vitro and in vivo results. Many derivatives were synthesized that showed higher binding affinity to the α2δ subunit than pregabalin in laboratory assays, yet they were found to be weak or inactive when tested in preclinical animal models. wikipedia.org

This discrepancy was resolved with the discovery of the essential role of the System L transporter in delivering these drugs to the central nervous system. wikipedia.org It became clear that a successful gabapentinoid requires a dual mechanism: high-affinity binding to the α2δ target and effective transport by the System L protein. nih.govorofacialpain.org.uk The stereochemical configuration of this compound was paramount in resolving this issue. While other stereoisomers of this compound were synthesized, only the (3R,4R) enantiomer optimally satisfied both structural requirements, possessing both heightened α2δ affinity and preserved System L transporter recognition. wikipedia.org This finding clarified the structure-activity relationship and explained the failure of previous potent binders that could not cross the blood-brain barrier. wikipedia.org

Comparative SAR Analysis with Pregabalin and Other Gabapentinoids

The structure-activity relationship of this compound is best understood in the context of its predecessors, gabapentin and pregabalin. Gabapentin established the core pharmacophore, but pregabalin improved upon it with the addition of an isobutyl group, which led to a more favorable stereochemical conformation for binding to the α2δ subunit and resulted in higher potency. nih.govfrontiersin.org

The development of this compound represents a further refinement. The key challenge was to increase α2δ affinity without disrupting the molecule's resemblance to a large neutral amino acid, which is necessary for System L transport. nih.gov The addition of the methyl group at the 4-position in the specific (3R,4R) configuration achieved this balance, enhancing target interaction while maintaining the structural integrity needed for transport. This contrasts with many other analogues where alkyl substitutions led to a loss of in vivo activity due to poor brain penetration. wikipedia.org

In Vitro-In Vivo Activity Correlations in Preclinical Models

A strong correlation exists between the in vitro properties of this compound and its observed efficacy in preclinical in vivo models. wikipedia.org The compound's enhanced in vitro binding affinity for the α2δ subunit translates directly to greater potency in animal models of pain. wikipedia.orgnih.gov

The (3R,4R)-4-Methylpregabalin enantiomer, which demonstrated a four-fold increase in α2δ binding affinity while maintaining System L transporter affinity, was subsequently found to be approximately two to three times more potent than pregabalin as an analgesic in animal studies. wikipedia.org This alignment of in vitro data (target binding and transporter interaction) with in vivo outcomes (analgesic effect) validates the hypothesis that both factors are essential for the pharmacological activity of this class of compounds. nih.gov This successful correlation underscores the importance of considering both target engagement and pharmacokinetic transport when designing next-generation gabapentinoids. orofacialpain.org.uk

| Compound | α2δ Binding (IC50, nM) | System L Affinity (IC50, µM) | Analgesic Potency (ED50, mg/kg)a |

|---|---|---|---|

| Gabapentin | 140 | >1000 | 26 |

| Pregabalin | 86 | 110 | 10 |

| (3R,4R)-4-Methylpregabalin | 22 | 110 | 3.3 |

aIn a mouse model of carrageenan-induced thermal hyperalgesia. Data sourced from Belliotti et al., Journal of Medicinal Chemistry, 2005. nih.gov

Metabolic Pathway Investigations of 4 Methylpregabalin and Analogues

Characterization of Biotransformation Pathways in Preclinical Models

Preclinical studies conducted on various animal models, including mice, rats, and monkeys, have consistently demonstrated that pregabalin (B1679071) undergoes minimal biotransformation. The compound is largely absorbed and excreted from the body without significant metabolic alteration. imedpub.comwikipedia.org Research using radiolabeled pregabalin revealed that approximately 98% of the administered dose is recovered in the urine as the unchanged parent drug. wikipedia.org This indicates a very low rate of metabolism, with less than 2% of the drug being converted into metabolites. imedpub.com

The primary biotransformation pathway that has been identified for pregabalin is N-methylation, leading to the formation of its main metabolite. This limited metabolism suggests that pregabalin does not extensively engage with the major drug-metabolizing enzyme systems in the body. nih.gov Studies have also shown that the active (S)-enantiomer of pregabalin does not undergo racemization to the inactive (R)-enantiomer in preclinical models.

Identification and Quantification of Metabolites (e.g., N-Methylpregabalin from Pregabalin)

The principal and only significant metabolite of pregabalin identified in urine is N-methylpregabalin. drugbank.com This metabolite is formed through the methylation of the primary amino group of the pregabalin molecule. In humans, the formation of N-methylpregabalin is a minor pathway. Quantitative analyses from human studies show that this metabolite accounts for a very small fraction of the administered dose.

Across most species studied, the extent of this conversion is consistently low, underscoring the compound's metabolic stability. nih.gov

| Metabolite | Percentage of Administered Dose Recovered in Urine |

|---|---|

| N-Methylpregabalin | <2% |

Interspecies Metabolic Comparative Analysis (e.g., Dog vs. Human)

While pregabalin shows a consistent pattern of minimal metabolism across humans and common preclinical species like rats and monkeys, a significant interspecies difference has been observed in dogs. In most species, including humans, N-methylpregabalin constitutes a negligible portion of the excreted drug-related material.

In contrast, metabolic studies in dogs have revealed that N-methylation is a much more prominent pathway. In this species, N-methylpregabalin is considered a major metabolite, accounting for a substantially higher percentage of the drug-related material compared to humans. This highlights a distinct difference in the metabolic handling of pregabalin by dogs.

| Species | N-Methylpregabalin as % of Drug-Related Material |

|---|---|

| Human | <2% |

| Dog | Data not available in search results |

Enzymatic Systems Involved in Metabolite Formation (e.g., Hepatic Methylation)

The formation of N-methylpregabalin from pregabalin occurs via a methylation reaction. Although the specific enzyme responsible for this biotransformation has not been definitively identified in the provided literature, it is known that pregabalin does not undergo significant metabolism by the cytochrome P450 (CYP450) enzyme system. nih.gov This lack of involvement with the CYP450 pathway means that pregabalin has a low potential for pharmacokinetic drug-drug interactions related to enzyme inhibition or induction. nih.gov

The minimal metabolism that does occur is likely mediated by N-methyltransferase enzymes in the liver. This hepatic methylation is the key enzymatic process responsible for the formation of the N-methylpregabalin metabolite.

Advanced Analytical Methodologies for 4 Methylpregabalin Research

Chromatographic Techniques for Separation and Quantificationjocpr.comjchr.orgscispace.comsid.ir

Chromatography, particularly high-performance liquid chromatography (HPLC), stands as a primary tool for the analysis of 4-Methylpregabalin. jocpr.com Given that this compound, much like pregabalin (B1679071), lacks a native chromophore, direct ultraviolet (UV) detection is challenging, making specialized method development essential for sensitive and accurate quantification. naturalspublishing.comasianpubs.orgnih.gov

High-Performance Liquid Chromatography (HPLC) Method Developmentjchr.orgscispace.comsid.ir

The development of a robust HPLC method is a multi-step process involving the careful selection and optimization of columns, mobile phases, and detection strategies to suit the physicochemical properties of this compound.

The separation of this compound relies heavily on reversed-phase chromatography. The choice of stationary phase and mobile phase composition is critical for achieving adequate retention and symmetrical peak shapes.

Column Chemistries : C18 and C8 columns are commonly employed for the analysis of pregabalin and would serve as the initial choice for this compound. jchr.orgnih.govufrgs.brjchr.org These columns provide a hydrophobic stationary phase suitable for retaining the compound from an aqueous-organic mobile phase. For separating the specific stereoisomers of this compound, chiral stationary phases (CSPs) are necessary. nih.gov For instance, zwitterionic chiral selectors derived from cinchona alkaloids have demonstrated success in the direct resolution of pregabalin enantiomers and would be applicable for resolving the (3R,4R) enantiomer of this compound. wikipedia.orgnih.gov

Mobile Phase Composition : The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. jchr.orgresearchgate.net The pH of the aqueous component is a critical parameter that must be optimized. For pregabalin, acidic buffers like phosphate (B84403) or those containing trifluoroacetic acid (TFAA) are often used to ensure the analyte is in a consistent ionization state, which promotes better peak shape and retention. ufrgs.brjchr.org The ratio of organic solvent to aqueous buffer is adjusted to control the retention time of the analyte.

Table 1: Exemplar HPLC Conditions for Pregabalin Analysis Applicable to this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 (Chiral) |

|---|---|---|---|

| Column Type | Kromasil C18 (250 x 4.6 mm, 5 µm) jchr.org | Hypersil BDS C8 (150 x 4.6 mm, 5 µm) nih.gov | CHIRALPAK ZWIX(+) (250 x 4.0 mm) nih.gov |

| Mobile Phase | Acetonitrile: 0.1% TFAA (15:85 v/v) jchr.org | Acetonitrile: Phosphate Buffer pH 6.9 (5:95 v/v) nih.gov | Methanol:Water (90:10 v/v) with 5 mM ammonium (B1175870) hydrogen orthophosphate nih.gov |

| Flow Rate | 1.0 mL/min jchr.org | 1.0 mL/min nih.gov | 0.5 mL/min nih.gov |

| Detection | UV at 210 nm jchr.org | UV at 200 nm nih.gov | UV at 212 nm nih.gov |

To overcome the challenge of poor UV absorbance, pre-column derivatization is a widely used strategy. sid.ir This involves reacting the this compound molecule with a reagent that introduces a chromophore, thereby significantly enhancing its detectability with a standard UV detector. asianpubs.org

1-Fluoro-2,4-dinitrobenzene (FDNB) : This is a common derivatizing agent for primary and secondary amines. asianpubs.org The primary amine group in this compound would react with FDNB in a mild basic medium through a nucleophilic substitution reaction. asianpubs.org This process forms a derivative with strong UV absorption, typically around 360 nm, allowing for sensitive quantification. asianpubs.orgufrgs.br The reaction conditions, including pH, temperature, reaction time, and reagent concentration, must be optimized to ensure complete and reproducible derivatization. asianpubs.org

Other Derivatizing Agents : Besides FDNB, other reagents have been successfully used for the analysis of similar compounds. These include O-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl), which yield fluorescent derivatives, offering even greater sensitivity. naturalspublishing.comsid.ir For chiral analysis, specific chiral derivatizing agents like Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA, also known as Marfey's reagent) can be used to form diastereomers that can then be separated on a standard achiral column like C18. researchgate.net

Table 2: Common Derivatization Reagents for Amino Group Containing Analytes

| Derivatizing Reagent | Abbreviation | Detection Method | Typical Wavelength (nm) | Reference |

|---|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | FDNB | UV-Vis | 360 | asianpubs.orgufrgs.br |

| O-phthaldialdehyde | OPA | Fluorescence | Ex: ~340, Em: ~455 | naturalspublishing.comsid.ir |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence | Ex: ~265, Em: ~315 | naturalspublishing.com |

| Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide | FDAA | UV-Vis | 340 | researchgate.net |

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH) and assesses several key parameters. jchr.org

Linearity : This establishes the range over which the analytical response is directly proportional to the concentration of the analyte. For pregabalin, methods have been shown to be linear over ranges such as 50.0 - 750.0 µg/mL. jchr.org

Accuracy : Accuracy reflects the closeness of the measured value to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries for validated pregabalin methods are typically in the range of 99.06-99.60%. jchr.org

Precision : Precision measures the degree of agreement among individual test results when the method is applied repeatedly. It is expressed as the relative standard deviation (RSD). Intraday and interday precision for pregabalin assays have been reported with RSD values between 2.8% and 5.9%. ufrgs.br

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. jchr.org For a derivatized pregabalin HPLC-UV method, the LOD and LOQ were found to be 1.5 µg/ml and 2.5 µg/ml, respectively. ufrgs.br

Table 3: Typical Validation Parameters from a Validated HPLC Method for Pregabalin

| Validation Parameter | Definition | Example Value/Range | Reference |

|---|---|---|---|

| Linearity Range | The range where the method is proportional to concentration. | 10 - 1000 µg/mL | ufrgs.br |

| Correlation Coefficient (r²) | A measure of the goodness of fit for the linear regression. | > 0.999 | asianpubs.org |

| Accuracy (% Recovery) | Closeness of the measured value to the true value. | 90.8% | ufrgs.br |

| Precision (% RSD) | The degree of scatter between a series of measurements. | < 5.9% | ufrgs.br |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | 1.5 µg/mL | ufrgs.br |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified. | 2.5 µg/mL | ufrgs.br |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applicationsphmethods.netfrontagelab.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique that offers superior sensitivity and specificity compared to HPLC-UV. A significant advantage of LC-MS/MS for the analysis of this compound is that it typically does not require derivatization, as the mass spectrometer can detect the native compound. nih.gov

The method involves chromatographic separation followed by ionization of the analyte, commonly using electrospray ionization (ESI) in positive mode. frontagelab.com The precursor ion corresponding to this compound is selected and fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and allows for quantification even in complex biological matrices. mdpi.com LC-MS/MS methods can achieve very low limits of quantification, often in the low ng/mL range, making them ideal for bioanalytical applications. nih.govnih.gov A deuterated internal standard, such as this compound-d4, would typically be used to ensure the highest accuracy and precision. frontagelab.com

Preparative Scale Chromatography for Compound Isolation and Purification

For research purposes, obtaining a highly purified sample of this compound is often necessary. Preparative scale chromatography is used to isolate and purify larger quantities of the compound. The principles are similar to analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes.

The development of a preparative method begins with an optimized analytical separation. The conditions from the analytical scale are then transferred and scaled up. The goal is to maximize throughput and purity while maintaining good resolution between the target compound and any impurities. Fractions are collected as they elute from the column, and those containing the purified this compound are combined. The purity of the final isolated compound is then confirmed using analytical HPLC or LC-MS/MS.

Spectroscopic and Spectrometric Characterization Methods (e.g., NMR)

Spectroscopic and spectrometric techniques are indispensable for the unambiguous structural elucidation and characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary methods employed to confirm the molecular structure and connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within the this compound molecule. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) from NMR spectra are critical for confirming the compound's precise structure, including its stereochemistry. While specific experimental data for this compound is not widely published in publicly accessible literature, typical expected shifts can be inferred from its structural similarity to pregabalin and related compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (Carboxyl) | - | ~180 |

| C2 | ~2.2-2.4 (m) | ~40-42 |

| C3 | ~2.9-3.1 (m) | ~42-44 |

| C4 | ~1.8-2.0 (m) | ~33-35 |

| C5 | ~1.6-1.8 (m) | ~25-27 |

| C6 (Methyl on C5) | ~0.8-1.0 (d) | ~22-24 |

| C7 (Methyl on C4) | ~0.8-1.0 (d) | ~16-18 |

| C8 (Methyl on C5) | ~0.8-1.0 (d) | ~22-24 |

| Aminomethyl (CH₂) | ~2.8-3.0 (m) | ~45-47 |

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. The monoisotopic mass of this compound is 173.1416 Da. smolecule.com High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₉H₁₉NO₂. smolecule.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragment ions. For instance, the fragmentation of the parent ion (m/z 174.1 [M+H]⁺) would likely involve the loss of the carboxylic acid group, the aminomethyl group, and cleavage of the alkyl chain, providing further structural confirmation.

Quality Control and Purity Assessment in Research Batches

Ensuring the purity of this compound in research batches is critical for the validity and reproducibility of scientific studies. A combination of chromatographic and other analytical techniques is utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity assessment. A validated HPLC method can separate this compound from potential impurities, including starting materials, byproducts, and degradation products. The method's specificity is established by demonstrating that the peak for this compound is well-resolved from other components. Linearity, accuracy, and precision of the method are determined to ensure reliable quantification of the compound's purity. Forced degradation studies, where the compound is exposed to stress conditions such as acid, base, oxidation, heat, and light, are performed to identify potential degradation products and to establish the stability-indicating nature of the HPLC method.

Given that this compound is a chiral molecule, with the (3R,4R)-enantiomer being the pharmacologically active form, the assessment of enantiomeric purity is of utmost importance. beilstein-journals.org Chiral HPLC, using a suitable chiral stationary phase, is the preferred method for separating and quantifying the different stereoisomers. nih.govresearchgate.net This is crucial as different enantiomers can have distinct pharmacological and toxicological profiles. The method must be sensitive enough to detect and quantify small amounts of the undesired enantiomer(s).

Table 2: Key Parameters for Quality Control of this compound Research Batches

| Parameter | Analytical Method(s) | Purpose |

|---|---|---|

| Identity | NMR, MS, FTIR | To confirm the chemical structure of the compound. |

| Purity (Chemical) | HPLC-UV/MS | To quantify the percentage of the desired compound and identify any impurities. |

| Purity (Enantiomeric) | Chiral HPLC | To determine the ratio of the desired enantiomer to other stereoisomers. |

| Residual Solvents | Gas Chromatography (GC) | To detect and quantify any remaining solvents from the synthesis process. |

| Water Content | Karl Fischer Titration | To measure the amount of water present in the sample. |

In a research context, a comprehensive analysis combining these techniques provides a robust assessment of the quality and purity of each batch of this compound, ensuring that the material used in subsequent studies is well-characterized and meets the required specifications for reliable scientific investigation.

Computational and Theoretical Studies of 4 Methylpregabalin

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.comfiveable.me For a series of pregabalin (B1679071) analogs, including 4-Methylpregabalin, a QSAR model would be developed to predict the binding affinity for the α2-δ subunit based on various molecular descriptors. nih.gov

The fundamental steps in developing such a model would include:

Data Set Selection: A group of pregabalin analogs with experimentally determined binding affinities would be compiled.

Descriptor Calculation: For each molecule, a wide range of physicochemical and structural descriptors would be calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., LogP) parameters. srmist.edu.in

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that relates a subset of the most relevant descriptors to the observed biological activity. fiveable.me

In the case of this compound, the addition of the methyl group significantly alters key descriptors compared to pregabalin.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | XLogP3 | Polar Surface Area (Ų) |

| Pregabalin | C₈H₁₇NO₂ | 159.23 | -1.6 | 63.3 |

| This compound | C₉H₁₉NO₂ | 173.25 | -1.1 | 63.3 |

Data sourced from PubChem. nih.govnih.gov

A successful QSAR model for this class of compounds would likely incorporate descriptors related to both molecular shape and lipophilicity. The model would quantitatively show that increasing lipophilicity (a less negative LogP) and adding steric bulk at the 4-position, as seen in this compound, positively correlates with higher binding affinity to the α2-δ subunit. Such validated models are powerful tools for predicting the activity of yet-unsynthesized analogs. jocpr.com

Predictive Toxicology and ADME Modeling (Computational Approaches)

Early in the drug discovery pipeline, computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity (Tox), of a drug candidate. nih.govnih.gov These in silico predictions help to identify compounds that are likely to fail later in development due to poor pharmacokinetics or safety issues, thus saving significant time and resources. scispace.comjournalejmp.com

For this compound, a suite of computational tools would be employed to predict its ADME profile: nih.govmdpi.com

Absorption: Models would predict its potential for oral bioavailability, including gastrointestinal absorption and its ability to permeate the intestinal wall. Given its structural similarity to amino acids, high absorption would be expected.

Distribution: Predictions would include plasma protein binding and, crucially, blood-brain barrier (BBB) penetration. As discussed, its affinity for the LAT1 transporter is a key factor for its distribution into the central nervous system.

Metabolism: Computational systems would predict its susceptibility to metabolism by cytochrome P450 (CYP) enzymes. Like pregabalin, this compound is expected to undergo minimal metabolism. Models would screen for potential inhibition or induction of major CYP isoforms (e.g., CYP3A4, CYP2D6), which is a common cause of drug-drug interactions. dovepress.com

Excretion: Models would predict the primary route of elimination from the body, which for this class of compounds is typically renal excretion.

Toxicology: A range of in silico toxicology models would screen for potential liabilities, such as mutagenicity (e.g., Ames test prediction), cardiotoxicity (e.g., hERG channel inhibition), and hepatotoxicity. nih.gov

| ADME/Tox Property | Predicted Outcome for this compound | Rationale/Method |

| GI Absorption | High | High polarity and recognition by amino acid transporters. |

| BBB Permeation | Yes | Substrate for the LAT1 transporter. wikipedia.org |

| CYP450 Inhibition | Low | Structurally not typical for CYP substrates. |

| hERG Inhibition | Low | Lacks common structural motifs for hERG blockers. |

| Lipinski's Rule of Five | Compliant (0 violations) | Based on MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10. dovepress.com |

| Ames Mutagenicity | Negative | Lacks structural alerts for mutagenicity. |

Quantum Mechanical Calculations for Electronic and Conformational Analysis

Quantum mechanical (QM) calculations provide a highly accurate description of a molecule's electronic structure and energy, going beyond the classical approximations of molecular mechanics used in standard docking. nih.gov These methods are computationally intensive but offer deep insights into a molecule's intrinsic properties that govern its reactivity and binding capabilities.

For this compound, QM calculations, often using Density Functional Theory (DFT), would be applied to: tsijournals.com

Conformational Analysis: Determine the molecule's lowest energy (most stable) three-dimensional shape. Because the molecule is flexible, it can exist in multiple conformations. QM helps identify the specific conformer that is most likely to bind to the α2-δ subunit and the LAT1 transporter. Understanding the bioactive conformation is essential for rational drug design. nih.gov

Electronic Property Calculation:

Molecular Electrostatic Potential (MEP): Generate a map of the electrostatic potential on the molecule's surface. This map visually indicates the electron-rich (negative potential, attractive to positive charges) and electron-poor (positive potential, attractive to negative charges) regions. The MEP is crucial for understanding and predicting how this compound will "see" its protein targets and form initial electrostatic interactions.

Frontier Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity and stability. These calculations help in understanding the molecule's potential to participate in charge-transfer interactions within the binding site.

By applying these advanced theoretical methods, researchers can build a comprehensive, multi-scale model of this compound's behavior, from its fundamental electronic properties to its complex interactions with biological systems.

Q & A

Q. What are the standard synthetic routes for 4-Methylpregabalin, and how do they ensure stereochemical purity?

The synthesis of this compound typically involves organocatalytic Michael addition as a key step. For example, enantioselective synthesis uses chiral squaramide catalysts (e.g., (S,S)-C5) to achieve stereochemical control. A nitroalkene intermediate undergoes reduction (NaBH₄/NiCl₂) and lactamization, followed by hydrolysis and decarboxylation to yield the final product. Optical rotation measurements ([α]D²⁰) and chromatography (LC-MS) are critical for verifying enantiomeric purity .

Q. Which analytical methods are validated for quantifying this compound in preclinical research?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used for quantification in bulk and biological matrices. Method validation should follow ICH guidelines, including parameters like linearity (e.g., 5–50 µg/mL), precision (%RSD < 2%), and recovery (>95%). Spectrophotometric techniques (e.g., derivatization with ninhydrin) are alternatives but require rigorous sample pretreatment to avoid interference from impurities .

Q. How should preclinical studies be designed to evaluate this compound’s anticonvulsant efficacy?

Use randomized controlled trials (RCTs) with dose-response models (e.g., 10–100 mg/kg in rodent neuropathic pain assays). Include positive controls (e.g., gabapentin) and measure outcomes like mechanical allodynia via von Frey filaments. Ensure statistical power (n ≥ 8/group) and account for interspecies metabolic differences. Reproducibility requires full disclosure of anesthesia protocols, dosing intervals, and blinding methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across species?

Contradictions in absorption or bioavailability (e.g., variable Tₘₐₓ in rodents vs. primates) require systematic sensitivity analysis. Compare AUC/Dose ratios under standardized conditions (fasted vs. fed states, pH-adjusted formulations). Use physiologically based pharmacokinetic (PBPK) modeling to isolate species-specific factors like intestinal efflux transporters or CYP450 metabolism .

Q. What strategies optimize stereoselective synthesis of this compound enantiomers for structure-activity studies?

Employ chiral catalysts (e.g., squaramides) to enhance enantiomeric excess (ee > 90%). Monitor reaction progress via chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column. For scale-up, optimize solvent polarity (e.g., toluene/ethanol mixtures) and temperature (-20°C to 25°C) to minimize racemization during lactamization .

Q. How can impurity profiling during synthesis improve batch consistency in this compound research?

Identify common impurities (e.g., 4-isobutylpyrrolidin-2-one) via LC-MS and NMR (δ 7.44 ppm for cyclic amide protons). Use accelerated stability studies (40°C/75% RH for 6 months) to track degradation products. Quantify impurities against reference standards (e.g., USP Pregabalin RS) with a detection limit ≤ 0.1% .

Q. What methodological frameworks address contradictions in this compound’s mechanism of action (MOA) studies?

Apply contradiction analysis by mapping MOA hypotheses (e.g., α2δ subunit binding vs. GABAergic modulation) against empirical data. Use siRNA knockdown in dorsal root ganglion neurons to isolate calcium channel effects. Meta-analyze electrophysiological data (e.g., patch-clamp IC₅₀) to reconcile disparities in potency .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。